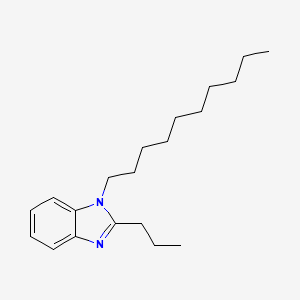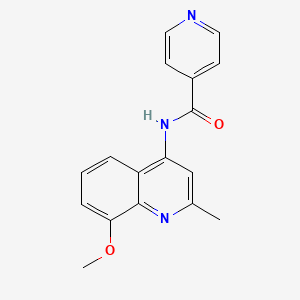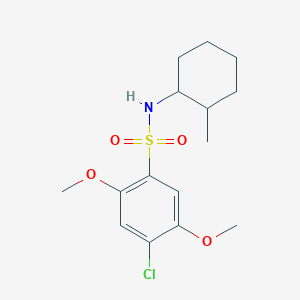![molecular formula C19H16BrFN4O4 B15002175 N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)
N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENOXY)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a bromophenoxy group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the preparation of 2-(4-bromophenoxy)ethanol, which can be synthesized by reacting 4-bromophenol with ethylene oxide under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the formation of the 2-fluorophenyl-1,2,4-oxadiazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the amide linkage.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for nucleophilic substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various substituted phenoxy derivatives .
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The presence of the oxadiazole ring imparts interesting electronic properties, making it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups allow the compound to bind to particular enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)ETHANOL: This compound shares the bromophenoxy group but lacks the fluorophenyl and oxadiazole moieties.
3-(2-(2-(4-BROMOPHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE: This compound has a similar bromophenoxy group but differs in its overall structure and functional groups.
Uniqueness
2-(4-BROMOPHENOXY)-N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is unique due to its combination of bromophenoxy, fluorophenyl, and oxadiazole groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16BrFN4O4 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromophenoxy)acetyl]amino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H16BrFN4O4/c20-12-5-7-13(8-6-12)28-11-16(26)22-9-10-23-18(27)19-24-17(25-29-19)14-3-1-2-4-15(14)21/h1-8H,9-11H2,(H,22,26)(H,23,27) |
InChI Key |
LQESKOGASVVDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B15002109.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepin-3-yl)sulfanyl]ethanone](/img/structure/B15002114.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002121.png)


![ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002132.png)
![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B15002136.png)
![N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15002142.png)
![1-(4-nitrophenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B15002143.png)
![2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B15002147.png)
![N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B15002168.png)
![4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002171.png)
![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine](/img/structure/B15002177.png)
